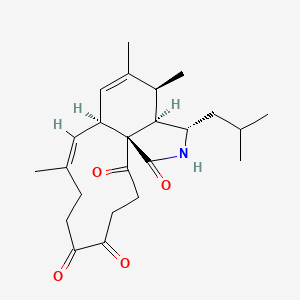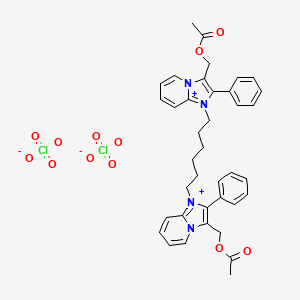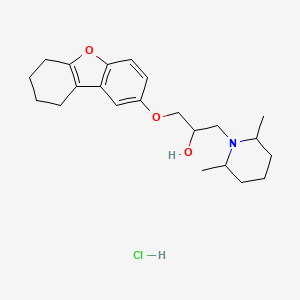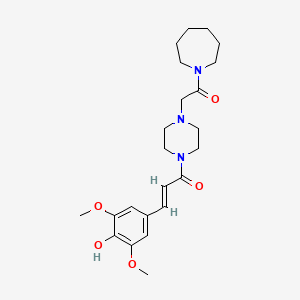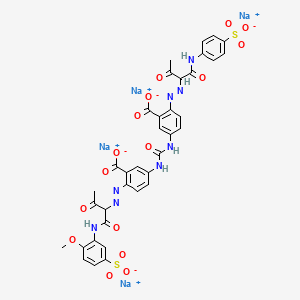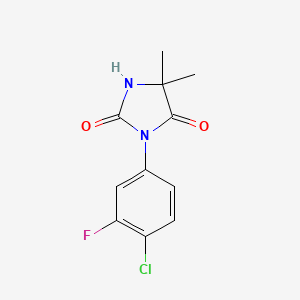
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- is a synthetic organic compound that belongs to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a 4-chloro-3-fluorophenyl group and two methyl groups attached to the hydantoin ring
Preparation Methods
The synthesis of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluoroaniline and dimethylhydantoin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydantoins.
Scientific Research Applications
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- can be compared with other similar compounds, such as:
Hydantoin, 3-(4-chlorophenyl)-5,5-dimethyl-: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
Hydantoin, 3-(4-fluorophenyl)-5,5-dimethyl-: This compound lacks the chlorine atom, which may also lead to variations in its reactivity and applications.
Hydantoin, 3-(4-chloro-3-methylphenyl)-5,5-dimethyl-:
The uniqueness of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
92668-52-5 |
|---|---|
Molecular Formula |
C11H10ClFN2O2 |
Molecular Weight |
256.66 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClFN2O2/c1-11(2)9(16)15(10(17)14-11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H,14,17) |
InChI Key |
VAJCPXZHCUVGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


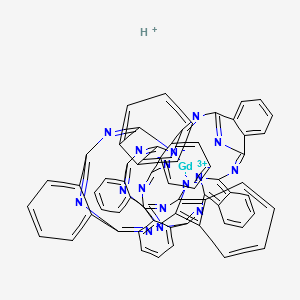
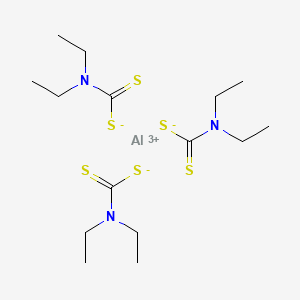
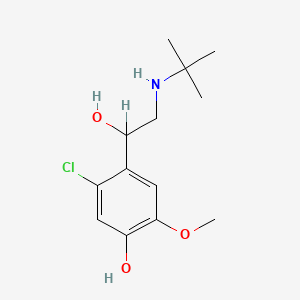
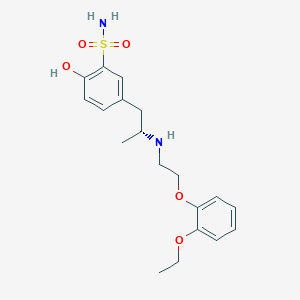

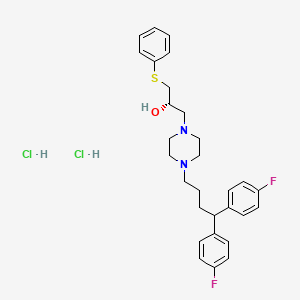


![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
